amine hydrochloride CAS No. 1554166-19-6](/img/structure/B2889397.png)
[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl: amine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine hydrochloride typically involves the following steps:
Indole Synthesis: : The starting material, 5-methoxy-2-methylindole, is synthesized through the Fischer indole synthesis or other methods.
Alkylation: : The indole core is then alkylated using ethylamine to introduce the ethyl group.
Methylation: : The ethylamine derivative is further methylated to introduce the methyl group.
Hydrochloride Formation: : The final step involves converting the amine into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the indole ring to various oxidized products.
Reduction: : Reduction reactions can reduce the indole ring or other functional groups.
Substitution: : Substitution reactions can replace hydrogen atoms or other substituents on the indole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidized indole derivatives, such as indole-3-carboxylic acid.
Reduction: : Reduced indole derivatives, such as indole-3-ethanol.
Substitution: : Substituted indole derivatives, such as N-methylindole.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new pharmaceuticals and other chemical products.
作用機序
The mechanism by which 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.
類似化合物との比較
This compound is compared with other similar indole derivatives, such as:
Indomethacin: : A well-known anti-inflammatory drug.
5-Methoxy-2-methylindole: : A related indole derivative with similar structural features.
The uniqueness of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine hydrochloride lies in its specific substituents and their potential biological activities.
特性
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-9-11(6-7-14-2)12-8-10(16-3)4-5-13(12)15-9;/h4-5,8,14-15H,6-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFMKPONPDRNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)
![1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide](/img/structure/B2889320.png)
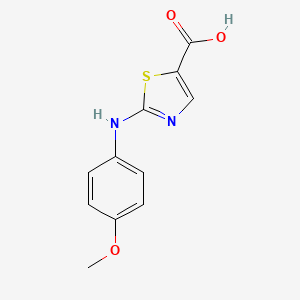
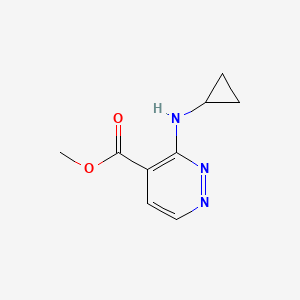
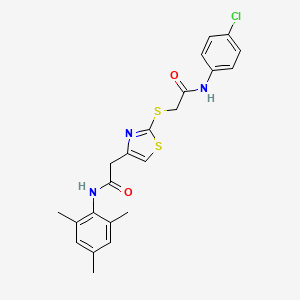
![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)
![N-(3-chloro-4-methylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2889328.png)
![2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2889329.png)
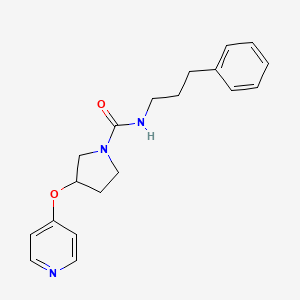
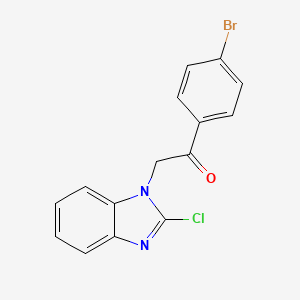
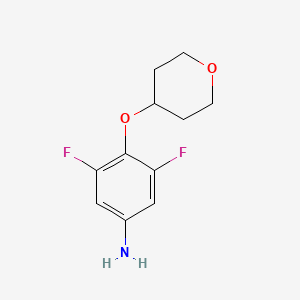
![3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889334.png)
![4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid](/img/structure/B2889336.png)
